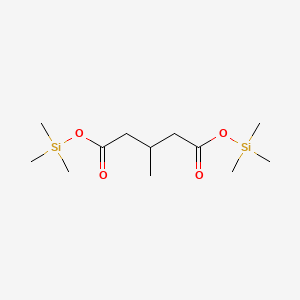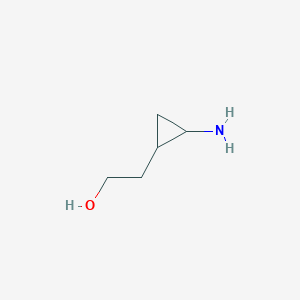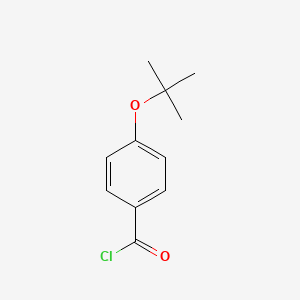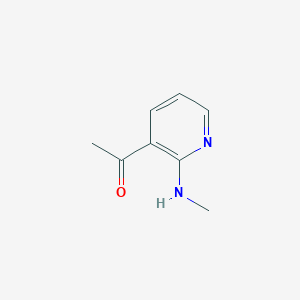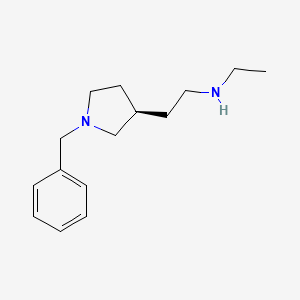
(R)-2-(1-benzylpyrrolidin-3-yl)-N-ethylethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(1-benzylpyrrolidin-3-yl)-N-ethylethanamine is a chiral amine compound with a pyrrolidine ring substituted with a benzyl group at the 1-position and an ethylamine group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-benzylpyrrolidin-3-yl)-N-ethylethanamine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or a 1,4-diamine.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides and a suitable base.
Addition of the Ethylamine Group: The ethylamine group can be added through a reductive amination reaction involving an aldehyde or ketone precursor and ethylamine.
Industrial Production Methods
Industrial production of ®-2-(1-benzylpyrrolidin-3-yl)-N-ethylethanamine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the pyrrolidine ring or the ethylamine group, potentially leading to the formation of secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.
Major Products
Oxidation: Benzyl alcohol, benzaldehyde derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-2-(1-benzylpyrrolidin-3-yl)-N-ethylethanamine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution studies.
Biology
In biological research, this compound can be used as a ligand in receptor binding studies. Its structure allows it to interact with various biological targets, making it useful in the study of receptor-ligand interactions.
Medicine
In medicine, ®-2-(1-benzylpyrrolidin-3-yl)-N-ethylethanamine may have potential applications as a pharmaceutical intermediate. Its ability to interact with biological targets suggests potential therapeutic uses, although further research is needed to explore these possibilities.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of ®-2-(1-benzylpyrrolidin-3-yl)-N-ethylethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The benzyl group and the ethylamine group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-1-benzylpyrrolidin-3-yl methanesulfonate
- ®-1-(1-benzylpyrrolidin-3-yl)cyclopropan-1-amine
- ®-N-(1-Benzylpyrrolidin-3-yl)acetamide
Uniqueness
®-2-(1-benzylpyrrolidin-3-yl)-N-ethylethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the pyrrolidine ring, benzyl group, and ethylamine group sets it apart from other similar compounds, making it valuable for specific research and industrial applications.
Eigenschaften
Molekularformel |
C15H24N2 |
|---|---|
Molekulargewicht |
232.36 g/mol |
IUPAC-Name |
2-[(3R)-1-benzylpyrrolidin-3-yl]-N-ethylethanamine |
InChI |
InChI=1S/C15H24N2/c1-2-16-10-8-15-9-11-17(13-15)12-14-6-4-3-5-7-14/h3-7,15-16H,2,8-13H2,1H3/t15-/m1/s1 |
InChI-Schlüssel |
BGEZLGMKZBPRSL-OAHLLOKOSA-N |
Isomerische SMILES |
CCNCC[C@@H]1CCN(C1)CC2=CC=CC=C2 |
Kanonische SMILES |
CCNCCC1CCN(C1)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



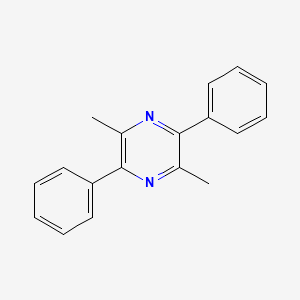
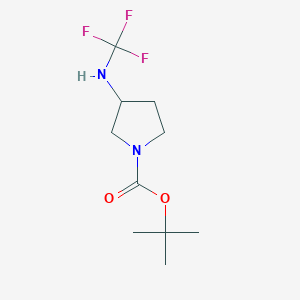
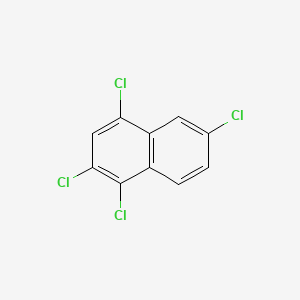
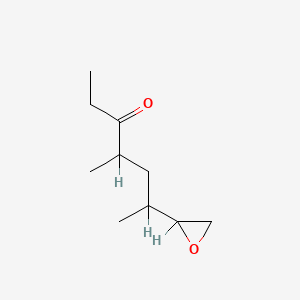
![3-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one](/img/structure/B13950093.png)

